Desacetyl asperulosidic acid

Description

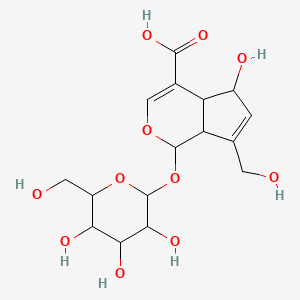

Structure

2D Structure

Properties

IUPAC Name |

5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c17-2-5-1-7(19)10-6(14(23)24)4-25-15(9(5)10)27-16-13(22)12(21)11(20)8(3-18)26-16/h1,4,7-13,15-22H,2-3H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXWFPTVHBWJOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2C(C1O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytogeographical Distribution

Rubiaceae Family

A significant number of species within the Rubiaceae family have been confirmed to contain desacetylasperulosidic acid. These include:

Hedyotis diffusa (syn. Scleromitrion diffusum) : This well-known medicinal herb is a significant source of various iridoid glycosides, including desacetylasperulosidic acid.

Morinda citrifolia : Commonly known as noni, both the fruit and leaves of this plant have been found to contain desacetylasperulosidic acid researchgate.netmdpi.com.

Eucommia ulmoides : While not a member of the Rubiaceae family (it belongs to Eucommiaceae), it is an important source of desacetylasperulosidic acid, which has been identified in its leaves.

Oldenlandia herbacea : Research has identified deacetylasperulosidic acid methyl ester in this plant, strongly indicating the presence of the parent compound, desacetylasperulosidic acid .

Gardenia jasminoides : This plant is a known source of various iridoid glycosides. Desacetylasperulosidic acid has been isolated from its fruits and flowers researchgate.net.

Rubia cordifolia : Commonly known as Indian madder, this plant's roots and aerial parts contain a variety of iridoid glycosides. While the presence of desacetylasperulosidic acid is strongly suggested by the presence of related compounds, direct isolation from this species requires further confirmation mdpi.comnih.gov.

Morinda officinalis : The roots of this medicinal plant are known to contain iridoid glycosides, although specific confirmation and distribution of desacetylasperulosidic acid are not extensively detailed in the available research.

Galium rivale : This species of bedstraw has been shown to contain desacetylasperulosidic acid in its aerial parts.

Other Galium Species : Desacetylasperulosidic acid has also been reported in other members of the Galium genus, including Galium verum, Galium mollugo, and Galium aparine nih.gov.

Other Plant Genera

Ophiopogon japonicus : While listed as a potential source, extensive phytochemical studies on Ophiopogon japonicus primarily highlight the presence of steroidal glycosides and saponins (B1172615), with no significant evidence to date confirming the presence of desacetylasperulosidic acid science.govscience.gov. The dominant secondary metabolites in this plant belong to a different chemical class than iridoids.

Distribution Within Plant Tissues and Organs

General Iridoid Biosynthesis Pathway Delineation

Iridoids are a class of monoterpenoids characterized by their cyclopentanoid monoterpene structure. numberanalytics.com Their biosynthesis is a multi-step enzymatic process that begins with fundamental precursor molecules. notulaebotanicae.ro The journey to creating the iridoid scaffold starts from the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). notulaebotanicae.romdpi.com In higher plants, IPP can be produced through two primary pathways: the mevalonic acid (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. notulaebotanicae.romdpi.com The MEP pathway is predominantly responsible for the synthesis of monoterpenoids, including iridoids. mdpi.com

The condensation of IPP and DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), yields geranyl diphosphate (GPP). notulaebotanicae.ro GPP is then converted to the monoterpene geraniol (B1671447) by the enzyme geraniol synthase (GES). notulaebotanicae.rozenodo.org Geraniol is a critical branching point and the entry into the specific iridoid pathway. notulaebotanicae.ro

From geraniol, a series of oxidation, reduction, glycosylation, and methylation reactions occur. notulaebotanicae.ro A key and well-characterized enzyme in this process is geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase, which hydroxylates geraniol at the C-10 position. notulaebotanicae.ronih.gov This step is crucial in the biosynthesis of many iridoids. nih.gov Subsequent enzymatic steps lead to the formation of the core iridoid structure. The iridoid synthase (ISY) is a pivotal enzyme that catalyzes the reductive cyclization of an intermediate, 8-oxogeranial, to form nepetalactol, which is the foundational scaffold for all iridoids. nih.govwhiterose.ac.uk

Studies in various plant species, including Catharanthus roseus and species from the genus Nepeta, have been instrumental in delineating this general pathway. notulaebotanicae.ronih.govpnas.org While the early steps involving the formation of geraniol and the iridoid scaffold are largely conserved, the pathways can diverge from nepetalactol to produce the vast diversity of iridoid structures observed in nature. whiterose.ac.uk For instance, oxidation of nepetalactol leads to nepetalactones, while hydroxylation by iridoid oxidase (IO) channels intermediates towards the formation of iridoid glycosides and alkaloids. whiterose.ac.uk

Proposed Enzymatic Steps and Precursors for Desacetyl Asperulosidic Acid

The biosynthesis of desacetylasperulosidic acid follows the general iridoid pathway, originating from geraniol. researchgate.net It is understood that deoxyloganic acid serves as a precursor to asperuloside (B190621), a closely related compound, in plants like Galium mollugo. researchgate.net This suggests a likely biosynthetic route for desacetylasperulosidic acid proceeds through similar intermediates.

The proposed pathway involves several key enzymatic transformations:

Oxidation of Geraniol : The pathway initiates with the oxidation of geraniol (27) to 8-hydroxygeraniol (28), which is then further transformed into 8-oxogeranial (29). researchgate.net

Cyclization to form the Iridoid Skeleton : Following the formation of 8-oxogeranial, a cyclization reaction occurs to form the characteristic cyclopentanopyran ring system of iridoids. researchgate.net

Formation of Loganic Acid : Loganic acid is a key intermediate in the biosynthesis of many iridoids and secoiridoids in Galium species. researchgate.net Its formation is a critical step leading towards the synthesis of more complex iridoids.

Conversion to Geniposidic Acid : The biosynthetic pathway can proceed from loganic acid to geniposidic acid. researchgate.net

Formation of 10-Deacetylasperulosidic Acid : Further enzymatic modifications, likely involving hydroxylation and other transformations of intermediates derived from geniposidic acid, lead to the formation of 10-desacetylasperulosidic acid, another name for desacetylasperulosidic acid. researchgate.net

While the precise sequence and all the enzymes involved in the conversion from the core iridoid structure to desacetylasperulosidic acid are not fully elucidated, the pathway likely involves a series of hydroxylases, oxidoreductases, and glycosyltransferases that act on key intermediates like loganic acid and geniposidic acid.

The following table summarizes the key precursors and intermediates in the proposed biosynthetic pathway of desacetylasperulosidic acid.

| Precursor/Intermediate | Description |

| Geraniol | The acyclic monoterpene alcohol that serves as the entry point into the iridoid biosynthetic pathway. researchgate.net |

| 8-Hydroxygeraniol | The product of the initial oxidation of geraniol. researchgate.net |

| 8-Oxogeranial | A dialdehyde (B1249045) formed from the further oxidation of 8-hydroxygeraniol, which undergoes cyclization. researchgate.net |

| Loganic Acid | A central iridoid intermediate from which many other iridoid structures are derived. researchgate.net |

| Geniposidic Acid | An iridoid glucoside that is a likely precursor in the later stages of desacetylasperulosidic acid biosynthesis. researchgate.net |

Molecular and Genetic Aspects of Iridoid Metabolism in Producer Plants

The biosynthesis of iridoids, including desacetylasperulosidic acid, is under tight genetic control, with the expression of biosynthetic genes often being regulated by various internal and external factors. numberanalytics.comresearchgate.net Advances in transcriptomics and genomics have enabled the identification of many genes encoding the enzymes of the iridoid pathway. zenodo.orgbohrium.com

Studies on medicinal plants like Rehmannia glutinosa and Gentiana macrophylla have utilized RNA-sequencing to identify putative genes involved in iridoid biosynthesis. mdpi.combohrium.com These analyses have revealed that genes for the MEP pathway, which supplies the initial precursors, and the subsequent iridoid-specific pathway are often co-expressed. mdpi.combohrium.com For example, in Gentiana macrophylla, the expression of genes such as DXR2, CPR2, G10H1, and G10H2 was induced by methyl jasmonate, a plant hormone known to elicit defense responses, including the production of secondary metabolites. bohrium.com

Transcription factors play a crucial role in orchestrating the expression of iridoid biosynthetic genes. mdpi.com In Catharanthus roseus, the bHLH transcription factor BIS1 has been shown to activate the expression of all the genes that convert geranyl diphosphate to loganic acid. nih.gov Similarly, an ORCA3 homolog, a jasmonate-responsive transcription factor, was identified in Rehmannia glutinosa, suggesting its role in regulating iridoid production. mdpi.com

The expression of these biosynthetic genes can also be tissue-specific. bohrium.com In Gentiana macrophylla, for instance, the highest expression of many putative enzyme-coding genes for iridoid biosynthesis was found in the floral parts. bohrium.com This tissue-specific expression pattern indicates a specialized role for different plant organs in the synthesis and accumulation of these compounds.

The table below provides examples of genes and transcription factors involved in the regulation of iridoid biosynthesis.

| Gene/Transcription Factor | Function | Plant Species |

| Geraniol Synthase (GES) | Catalyzes the formation of geraniol from GPP. notulaebotanicae.ro | Valeriana jatamansi, Catharanthus roseus notulaebotanicae.ro |

| Geraniol 10-hydroxylase (G10H) | A cytochrome P450 monooxygenase that hydroxylates geraniol. notulaebotanicae.ro | Valeriana jatamansi, Gentiana rigescens notulaebotanicae.ro |

| Iridoid Synthase (ISY) | Catalyzes the formation of the iridoid scaffold. nih.gov | Olea europaea (Olive) nih.gov |

| bHLH Iridoid Synthesis 1 (BIS1) | A transcription factor that activates the iridoid branch of the monoterpenoid indole (B1671886) alkaloid pathway. nih.gov | Catharanthus roseus nih.gov |

| ORCA3 Homolog | A putative jasmonate-responsive transcription factor involved in regulating iridoid biosynthesis. mdpi.com | Rehmannia glutinosa mdpi.com |

The ongoing research into the molecular and genetic underpinnings of iridoid metabolism not only deepens our fundamental understanding of plant biochemistry but also opens avenues for the metabolic engineering of plants to enhance the production of valuable compounds like desacetylasperulosidic acid.

Extraction and Isolation Methodologies for Research Applications

Advanced Solvent-Based Extraction Techniques

The initial step in isolating desacetyl asperulosidic acid from plant matrices typically involves solvent-based extraction. The choice of solvent and extraction method is critical for maximizing the yield and preserving the integrity of the compound.

Polar organic solvents are commonly used to extract iridoid glycosides like this compound due to their solubility characteristics. Methanol, ethanol (B145695), and aqueous mixtures of these alcohols are frequently employed. mdpi.com For instance, a common protocol involves refluxing the powdered plant material, such as Hedyotis diffusa, with 70% ethanol. frontiersin.org This process is typically repeated multiple times to ensure exhaustive extraction. frontiersin.org Following extraction, the solvent is removed under reduced pressure to obtain a crude extract.

Recent advancements in extraction technology offer more efficient alternatives to conventional methods. These include:

Ultrasound-Assisted Extraction (UAE): This technique utilizes the mechanical effects of acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. nih.govipp.pt

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. nih.govipp.pt

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses solvents at elevated temperatures and pressures, which improves extraction efficiency and reduces solvent consumption. ipp.ptnih.gov

Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. nih.gov

The selection of a specific advanced technique often depends on the desired purity, yield, and the scale of the extraction. For example, a study on Morinda citrifolia juice production found that a combination of ultrasonication and enzymatic treatment (EZU) resulted in a higher yield of bioactive compounds, including this compound, compared to either method alone. semanticscholar.org

Table 1: Comparison of Advanced Extraction Techniques

| Technique | Principle | Advantages | Common Solvents |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls | Reduced extraction time, lower solvent consumption | Ethanol, Methanol, Water |

| Microwave-Assisted Extraction (MAE) | Microwave energy for rapid heating | Faster extraction, higher yields | Ethanol, Methanol |

| Pressurized Liquid Extraction (PLE) | Elevated temperature and pressure | Reduced solvent volume, faster extraction | Water, Ethanol |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid as solvent | Environmentally friendly, high selectivity | Supercritical CO2 |

Chromatographic Purification Strategies for Enhanced Purity

The crude extract obtained from solvent extraction is a complex mixture of various phytochemicals. Therefore, chromatographic techniques are indispensable for the isolation and purification of this compound.

A multi-step chromatographic approach is often necessary to achieve high purity. Common strategies include:

Macroporous Resin Chromatography: This is often used as an initial purification step to enrich the iridoid glycoside fraction. nih.gov The crude extract is passed through a column packed with macroporous resin, and different fractions are eluted with a stepwise gradient of ethanol in water. nih.govnih.gov

Silica (B1680970) Gel Column Chromatography: This is a fundamental technique for separating compounds based on their polarity. The enriched fraction is applied to a silica gel column and eluted with a solvent gradient, such as dichloromethane-methanol or chloroform-methanol, to separate this compound from other compounds. google.com

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography technique is used to separate molecules based on their size. It is often employed as a final purification step to remove remaining impurities. google.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC is the method of choice. researchgate.net Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with the addition of a small amount of formic acid to improve peak shape. nih.govresearchgate.net Two-dimensional preparative HPLC, which combines different column selectivities, can further enhance the separation of complex mixtures. researchgate.net

A study detailing the isolation of iridoid glycosides from Gardenia jasminoides successfully employed a combination of medium-pressure liquid chromatography (MPLC) with macroporous resin and reversed-phase chromatography to obtain deacetylasperulosidic acid methyl ester with a purity of 97.9%. nih.gov Another patent describes a method for preparing 10-deacetyl asperulosidic acid methyl ester with a purity of 98.5% using repeated silica gel and dextran (B179266) gel column chromatography followed by crystallization. google.com

Table 2: Chromatographic Methods for this compound Purification

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Separation Principle |

| Macroporous Resin Chromatography | Macroporous Adsorption Resin (e.g., XDA-1) | Ethanol-water gradient | Adsorption |

| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Dichloromethane-methanol gradient | Adsorption/Polarity |

| Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol | Size Exclusion |

| Preparative HPLC | C18 Reversed-Phase | Acetonitrile-water with formic acid | Partition/Polarity |

Factors Influencing Extraction Yield and Selectivity

Several factors can significantly impact the yield and selectivity of this compound extraction. nih.gov Careful optimization of these parameters is crucial for developing an efficient and reproducible isolation protocol.

Key influencing factors include:

Plant Material: The concentration of this compound can vary depending on the plant species, the part of the plant used (e.g., fruit, root, leaves), the geographical origin, and the time of harvest. mdpi.commdpi.comfrontiersin.org For example, in Hedyotis diffusa, the concentration of deacetyl asperulosidic acid was found to be highest in the roots. frontiersin.org

Solvent Composition: The polarity of the extraction solvent must be well-matched to that of this compound. The use of solvent mixtures, such as aqueous ethanol, can be optimized to maximize yield. mdpi.com Studies have shown that a 70% ethanol solution is effective for extracting iridoids from Hedyotis diffusa. frontiersin.org

Extraction Time and Temperature: Prolonged extraction times and higher temperatures can increase yield, but they may also lead to the degradation of thermolabile compounds. ipp.pt For instance, refluxing for a specific duration is a common practice.

Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume affects the concentration gradient and, consequently, the extraction efficiency. nih.gov

Extraction Method: As discussed earlier, advanced extraction techniques like UAE and MAE can significantly improve yields and reduce extraction times compared to conventional methods. nih.gov The optimization of method-specific parameters, such as ultrasonic power or microwave intensity, is also critical. semanticscholar.org

pH: The pH of the extraction medium can influence the stability and solubility of the target compound.

A study on the extraction of compounds from Scleromitrion diffusum (a synonym for Hedyotis diffusa) found that extraction with 70% ethanol by refluxing for 80 minutes yielded the highest content of a marker compound. frontiersin.org This highlights the importance of optimizing both the solvent and the extraction conditions. Furthermore, it was noted that boiling water extraction could lead to the hydrolysis of related compounds, increasing the amount of deacetyl asperulosidic acid methyl ester. frontiersin.org

Analytical and Quantification Methodologies in Chemical Biology Research

High-Resolution Chromatographic Separations

Chromatographic techniques are fundamental to isolating desacetyl asperulosidic acid from other structurally related compounds and matrix components, ensuring accurate analysis. The choice of method depends on the required resolution, speed, and scale of the analysis.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of iridoid glycosides, including this compound. A validated HPLC method coupled with a photodiode array (PDA) detector has been established for its analysis in extracts of Morinda citrifolia L.. ojp.gov

The separation is typically achieved on a reversed-phase C18 column. ojp.gov A gradient elution system consisting of an acidified aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile (B52724) allows for the effective separation of this compound from other bioactive compounds within a reasonable timeframe. ojp.gov The method demonstrates good specificity and sensitivity, with detection monitored at 254 nm. ojp.gov Validation studies confirm the method's reliability, showing excellent linearity over a wide concentration range. ojp.gov

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | Shiseido C18 (4.6 mm × 250 mm, 5.0 μm) | ojp.gov |

| Mobile Phase | A: 0.1% formic acid in water, B: Acetonitrile (gradient) | ojp.gov |

| Flow Rate | 1.0 mL/min | ojp.gov |

| Column Temperature | 30 °C | ojp.gov |

| Detection Wavelength | 254 nm (PDA) | ojp.gov |

| Linearity (R²) | ≥ 0.9999 (over 1.56–100 μg/mL) | ojp.gov |

| Limit of Detection (LOD) | 0.04–0.97 μg/mL | ojp.gov |

| Limit of Quantification (LOQ) | 0.13–2.95 μg/mL | ojp.gov |

Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much shorter analysis times. silicycle.com These benefits are due to the use of columns packed with smaller particles (typically sub-2 μm). UPLC systems coupled with mass spectrometry are frequently employed for the comprehensive analysis of constituents in medicinal plants like Morinda officinalis, a known source of this compound. epfl.chresearchgate.net

For the analysis of secondary metabolites including iridoid glycosides, a common setup involves a UPLC system with a BEH C18 column. researchgate.net The mobile phase often consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, which provides good peak shapes and ionization efficiency for subsequent mass spectrometry detection. researchgate.net This approach allows for the rapid profiling and quantification of multiple components in complex extracts. epfl.ch

| Parameter | Condition/Value | Reference |

|---|---|---|

| System | Waters Acquity UPLC-I-Class | researchgate.net |

| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm) | researchgate.net |

| Mobile Phase | A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile (gradient) | researchgate.net |

| Flow Rate | 500 µL/min | researchgate.net |

| Column Temperature | 40 °C | researchgate.net |

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid analytical technique used for the qualitative screening and purity assessment of compounds in plant extracts. nih.gov For iridoid glycosides like this compound, TLC on silica (B1680970) gel plates is a standard approach. nih.govaga-analytical.com.pl

The separation is governed by the choice of the mobile phase, which is optimized to achieve differential migration of the components based on their polarity. libretexts.org A common mobile phase for the separation of iridoid glycosides consists of a mixture of solvents such as dichloromethane, methanol, and water. aga-analytical.com.pl For acidic compounds, the addition of a small amount of acetic or formic acid to the eluent can improve spot shape and resolution. libretexts.org

After development, the separated compounds on the TLC plate must be visualized. Since iridoid glycosides are typically not colored, various methods can be employed. A non-destructive method involves using TLC plates with a fluorescent indicator (F254), where UV-active compounds appear as dark spots under short-wave UV light (254 nm). chemspider.com Destructive methods involve spraying the plate with a chemical reagent that reacts with the compounds to produce colored spots. A common spray reagent for glycosides is an anisaldehyde-sulfuric acid solution, which upon heating, produces characteristic colored spots (e.g., violet, blue, red, or green) with various natural products, including sugars and terpenes. researchgate.net

Hyphenated Mass Spectrometry Techniques

When coupled with liquid chromatography, mass spectrometry (MS) provides unparalleled sensitivity and specificity, enabling definitive structural identification and precise quantification of this compound.

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing thermally labile and polar molecules like this compound. It allows for the transfer of ions from solution into the gas phase for mass analysis with minimal fragmentation. For iridoid glycosides, ESI operating in the negative ion mode is often found to be more sensitive than the positive mode. epfl.ch

In negative mode, this compound (exact mass: 390.1162 Da) is expected to be detected primarily as the deprotonated molecular ion, [M-H]⁻, at a mass-to-charge ratio (m/z) of approximately 389.1089. nih.govsemanticscholar.org The efficiency of ionization is influenced by several source parameters that are optimized to maximize the signal of the target analyte. These include the capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. nih.gov The addition of modifiers like formic acid to the mobile phase, while common in reversed-phase chromatography, can also influence the ESI response in negative mode. ekb.eg

Typical ESI source parameters for the analysis of natural products are shown in the table below.

| Parameter | Typical Setting | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) | epfl.ch |

| Capillary Voltage | 3.0 - 4.5 kV | nih.govresearchgate.net |

| Nebulizer Pressure | ~40 psi | nih.gov |

| Drying Gas Flow | ~9 L/min | nih.gov |

| Drying Gas Temperature | 300 °C | nih.gov |

Tandem Mass Spectrometry (MS/MS) is a powerful tool for obtaining structural information and achieving highly selective quantification. In an MS/MS experiment, the deprotonated molecular ion ([M-H]⁻ at m/z 389.1) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions.

The fragmentation pattern of this compound provides a structural fingerprint. Key fragmentation pathways include the neutral loss of the glucose moiety (162 Da), leading to a significant fragment ion. nih.gov Further fragmentation of the aglycone portion provides additional structural details. This fragmentation data is indispensable for confirming the identity of the compound in complex samples. nih.gov

For quantitative studies, MS/MS is operated in selected-reaction monitoring (SRM) or multiple-reaction monitoring (MRM) mode. This involves monitoring specific, high-intensity transitions from the precursor ion to one or more product ions. This technique is highly specific and sensitive, allowing for the accurate quantification of this compound in biological matrices, with reported lower limits of quantification (LLOQ) in the low ng/mL range.

| Ion Type | m/z (Mass-to-Charge Ratio) | Description | Reference |

|---|---|---|---|

| Precursor Ion [M-H]⁻ | 389.1 | Deprotonated molecule | nih.gov |

| Product Ion | 227.1 | [M-H - 162]⁻, Loss of glucose moiety | nih.gov |

| Product Ion | 183.1 | Fragment from the aglycone part | nih.gov |

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Comprehensive Profiling

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), particularly when coupled with Ultra-Performance Liquid Chromatography (UPLC), serves as a powerful and indispensable tool for the comprehensive profiling of phytochemicals within complex matrices such as plant extracts. phcog.comresearchgate.net This technique is highly valued for its high resolution, mass accuracy, and sensitivity, which collectively enable the confident identification and characterization of compounds like this compound, often without the need for reference standards. phcog.comresearchgate.net

The analytical process involves the separation of compounds in the plant extract via UPLC, followed by their introduction into the QTOF-MS system. The QTOF analyzer provides accurate mass measurements of the precursor ions, which is a critical first step in determining the elemental composition of the analyte. researchgate.net For this compound, the instrument would detect its specific mass-to-charge ratio (m/z).

To further elucidate the structure, tandem mass spectrometry (MS/MS) is performed. The quadrupole component of the QTOF system selects the precursor ion of interest (e.g., the ion corresponding to this compound), which is then subjected to collision-induced dissociation. The resulting fragment ions are analyzed by the time-of-flight component, producing a fragmentation pattern or mass spectrum. This fragmentation signature is unique to the molecule's structure and is used for definitive identification by comparing it against spectral libraries or through de novo interpretation. nih.govmdpi.com The combination of retention time from the UPLC, accurate mass of the parent ion, and the specific MS/MS fragmentation pattern allows for the unambiguous characterization of this compound even in a complex mixture containing structurally similar iridoid glycosides. d-nb.info

Table 1: UPLC-QTOF-MS Parameters for Phytochemical Profiling

| Parameter | Description | Significance for this compound Analysis |

|---|---|---|

| Chromatographic Separation | Utilizes UPLC with columns like C18 for efficient separation of compounds based on polarity. jomped.org | Resolves this compound from other isomers and related compounds in the extract. |

| Ionization Source | Electrospray Ionization (ESI) is commonly used, often in negative ion mode for acidic compounds. d-nb.info | Generates deprotonated molecules [M-H]⁻ for mass analysis. |

| Mass Analyzer | Hybrid Quadrupole and Time-of-Flight (QTOF) analyzers. phcog.com | Provides high-resolution and accurate mass data for both precursor and fragment ions, crucial for formula determination. mdpi.com |

| Data Acquisition | Full scan MS and data-independent acquisition (DIA) or data-dependent acquisition (DDA) for MS/MS. mdpi.com | Enables comprehensive detection of all ions (MS) and generation of fragmentation spectra for structural elucidation (MS/MS). |

Validation Parameters for Robust Analytical Methods

The development of a robust and reliable analytical method is contingent upon a thorough validation process to ensure the quality, reliability, and consistency of the analytical data. ashdin.com For the quantification of this compound, methods such as High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) are validated according to guidelines from the International Conference on Harmonisation (ICH). mdpi.comlongdom.org The key validation parameters ensure that the method is suitable for its intended purpose. scielo.br

These parameters include linearity, sensitivity (limit of detection and quantification), precision, and accuracy. mdpi.comresearchgate.net

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. nih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. ashdin.commdpi.com

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). mdpi.comresearchgate.net

Accuracy indicates the closeness of the measured value to the true value and is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. mdpi.comresearchgate.net

A study validating an HPLC-PDA method for five bioactive compounds, including this compound, in Morinda citrifolia L. extracts reported specific performance characteristics that confirm the method's robustness. mdpi.comresearchgate.net

Table 2: Validation Parameters for the Quantification of this compound via HPLC-PDA

| Parameter | Value/Range | Reference |

|---|---|---|

| Linearity (Concentration Range) | 1.56–100 µg/mL | mdpi.comresearchgate.net |

| Correlation Coefficient (R²) | ≥ 0.9999 | mdpi.comresearchgate.net |

| Limit of Detection (LOD) | 0.04–0.97 µg/mL | mdpi.comresearchgate.net |

| Limit of Quantification (LOQ) | 0.13–2.95 µg/mL | mdpi.comresearchgate.net |

| Intra-day Precision (RSD) | < 4% | mdpi.comresearchgate.net |

| Inter-day Precision (RSD) | < 4% | mdpi.comresearchgate.net |

| Intra-day Accuracy (Recovery) | 97.5–121.9% | mdpi.comresearchgate.net |

| Inter-day Accuracy (Recovery) | 98.8–118.1% | mdpi.comresearchgate.net |

Application of Analytical Methods for Quality Control and Standardization of Plant Extracts

Validated analytical methods are crucial for the quality control and standardization of herbal medicines and plant extracts. phcogres.comnih.gov By quantifying marker compounds like this compound, manufacturers can ensure the consistency, efficacy, and safety of their products from batch to batch. nih.gov The complex composition of botanical materials necessitates robust analytical techniques to manage variability arising from genetic, environmental, and processing factors. phcogres.com

The application of a validated HPLC-PDA method was demonstrated in the analysis of fermented and non-fermented extracts of Morinda citrifolia (Noni). mdpi.com The study quantified this compound, showing a significant difference in its concentration between the two preparations, which highlights the impact of processing on the chemical profile of the final product. mdpi.com

Similarly, HPLC has been used to quantify the content of this compound in different batches of the medicinal plant Hedyotis diffusa. mdpi.com Such analyses are essential for establishing quality specifications for raw materials and finished products. Consistent levels of key bioactive compounds are often linked to the therapeutic efficacy of the herbal product. nih.gov

Table 3: Quantification of this compound in Plant Extracts for Quality Control

| Plant Source | Preparation/Batch | Concentration of this compound | Reference |

|---|---|---|---|

| Morinda citrifolia | Non-fermented Extract | 15.71 ± 0.74 mg/mL | mdpi.com |

| Morinda citrifolia | Fermented Extract | 18.52 ± 0.71 mg/mL | mdpi.com |

| Hedyotis diffusa | Average of 6 Batches | 42.48 ± 1.43 µg/g | mdpi.com |

Biological Activities and Preclinical Pharmacological Effects

Anti-inflammatory Effects

Desacetyl asperulosidic acid has demonstrated notable anti-inflammatory activities in preclinical studies. wikipedia.orgcymitquimica.comcymitquimica.com This bioactivity is primarily attributed to its ability to modulate key inflammatory pathways and reduce the production of inflammatory molecules.

Research has shown that this compound can inhibit the production of significant inflammatory mediators. In studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a common model for inflammation research, DAA was observed to decrease the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov The effect on NO production was particularly evident at higher concentrations. nih.gov The inhibition of these mediators is crucial as NO and PGE2 are key players in the inflammatory cascade, and their overproduction is associated with various inflammatory conditions. The reduction in PGE2 is linked to the downregulation of cyclooxygenase-2 (COX-2) expression, a key enzyme in prostaglandin synthesis. nih.govresearchgate.net Similarly, the decrease in NO is associated with the suppression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net

Table 1: Anti-inflammatory Effects of this compound (DAA) in LPS-Induced RAW 264.7 Cells

| Bioactivity | Target Mediator/Cytokine | Observation | Concentration | Source |

| Inhibition of Inflammatory Mediators | Nitric Oxide (NO) | Significant inhibition of NO production. | High concentrations | nih.govresearchgate.net |

| Prostaglandin E2 (PGE2) | Inhibition of PGE2 production. | 80 and 160 μg/mL | nih.gov | |

| Suppression of Pro-inflammatory Cytokines | Tumor Necrosis Factor-α (TNF-α) | Significant inhibition of TNF-α production. | 80 and 160 μg/mL | nih.gov |

| Interleukin-6 (IL-6) | Reduced production of IL-6. | High concentrations | nih.gov |

Antioxidant Properties

This compound is recognized for its antioxidant activities, which involve neutralizing harmful free radicals and enhancing the body's natural antioxidant defense systems. cymitquimica.comtargetmol.commdpi.com

The antioxidant capacity of a compound is often evaluated by its ability to scavenge synthetic radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. academicjournals.orgresearchgate.net While specific DPPH or ABTS scavenging values for isolated this compound are not detailed in the provided context, its classification as a phenolic compound and its presence in extracts with known antioxidant activity suggest it contributes to these properties. mdpi.com Plant extracts containing DAA have demonstrated significant radical scavenging abilities. mdpi.comacademicjournals.org This activity is crucial for protecting cells from oxidative damage caused by reactive oxygen species (ROS).

Beyond direct radical scavenging, this compound contributes to antioxidant defense by modulating the activity of endogenous antioxidant enzymes. researchgate.net In an in vivo study using Wistar rats, oral administration of DAA led to a dose-dependent increase in the activity of serum superoxide (B77818) dismutase (SOD). researchgate.net SOD is a critical enzyme that catalyzes the dismutation of the superoxide radical into less harmful substances. researchgate.net The study also observed a dose-dependent reduction in serum malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress. researchgate.net This reduction in MDA suggests that DAA helps limit oxidative damage to cellular lipids. researchgate.net However, the same study found that DAA ingestion did not significantly affect the activity of glutathione (B108866) peroxidase (GPx). researchgate.net These findings indicate that DAA's antioxidant effect is partly mediated by boosting the activity of specific enzymes like SOD. researchgate.nettargetmol.com

Table 2: In Vivo Antioxidant Effects of this compound (DAA)

| Parameter | Effect | Model | Source |

| Endogenous Antioxidant Enzymes | Superoxide Dismutase (SOD) | Dose-dependent increase in serum activity. | Wistar Rats |

| Glutathione Peroxidase (GPx) | No significant influence on serum activity. | Wistar Rats | |

| Oxidative Stress Marker | Malondialdehyde (MDA) | Dose-dependent reduction in serum concentration. | Wistar Rats |

Antinociceptive Activity

Antinociceptive activity refers to the action of blocking the detection of painful or injurious stimuli by sensory neurons. Research has been conducted on a derivative, Deacetyl Asperulosidic Acid Methyl Ester (DAAME), to evaluate its pain-relieving potential. nih.govresearchgate.net In studies using mouse models of pain, intraperitoneally administered DAAME demonstrated significant antinociceptive effects. nih.govresearchgate.net It produced notable inhibition in chemical nociception models, including the acetic acid-induced writhing test and formalin- and capsaicin-induced paw tests. nih.govuni.lu Furthermore, DAAME also showed efficacy in thermal nociception models, such as the tail-flick and hot plate tests. nih.govresearchgate.net Importantly, these effects were observed without impairing motor performance, indicating that the analgesic activity was not due to sedation or motor deficits. nih.govresearchgate.net

Antiproliferative and Anticancer Activities (in vitro and non-human in vivo models)

Desacetylasperulosidic acid (DAA) has demonstrated notable antiproliferative and anticancer properties in various preclinical studies. Research indicates its potential to inhibit the growth of cancer cells through different mechanisms.

In vitro, DAA has shown cytotoxic activity against certain cancer cell lines. cymitquimica.com It has been identified as a compound with potential anticancer effects on bone cancer cells. cymitquimica.com Studies on breast cancer cells (MCF-7) have revealed that DAA and its derivatives can inhibit tumor cell proliferation by inducing cell cycle arrest. plos.org The antitumor activity is linked to its ability to stimulate apoptosis in human cancer cells. plos.org Furthermore, extracts containing DAA have been observed to have antiproliferative effects. researchgate.net

Non-human in vivo studies have further substantiated the anticancer potential of DAA. It has been shown to have anticancer effects on bone cancer in animal models. cymitquimica.com While detailed mechanisms are still under investigation, the available data suggests that DAA is a promising candidate for further research in cancer therapeutics. cymitquimica.complos.org

Table 1: Summary of In Vitro Antiproliferative and Anticancer Studies on Desacetylasperulosidic Acid

| Cell Line | Type of Cancer | Observed Effects |

| Bone Cancer Cells | Bone Cancer | Anticancer effects observed. cymitquimica.com |

| MCF-7 | Breast Cancer | Inhibition of tumor cell proliferation via cell cycle arrest and stimulation of apoptosis. plos.org |

| Various Tumor Cell Lines | General | Cytotoxic activity. cymitquimica.com |

Hypoglycemic Activity

Desacetylasperulosidic acid has been investigated for its potential to lower blood glucose levels. Studies have shown that some iridoid glycosides, including derivatives of DAA, possess hypoglycemic properties.

A study evaluating various iridoidal glycosides found that deacetylasperulosidic acid methyl ester was effective in lowering blood glucose levels in normal mice. phytopurify.com However, research on the chemical constituents of Morinda citrifolia roots indicated that while the n-BuOH soluble phase, containing DAA, showed a significant reduction in blood glucose levels in streptozotocin (B1681764) (STZ)-induced diabetic mice, the hypoglycemic effects were attributed to other isolated compounds, specifically two anthraquinones. researchgate.net This suggests that while DAA is present in extracts with hypoglycemic activity, its direct contribution may vary or be part of a synergistic effect with other compounds.

Further research is necessary to fully elucidate the specific role and mechanism of action of desacetylasperulosidic acid in glucose metabolism.

Anti-melanogenesis Activity

Desacetylasperulosidic acid has been identified as a compound with potential anti-melanogenesis activity. This activity is primarily linked to the inhibition of melanin (B1238610) synthesis.

In a study investigating the anti-melanogenesis activity of various iridoid compounds, desacetylasperulosidic acid, along with asperulosidic acid and others, was tested on B16 melanoma cells stimulated by α-melanocyte-stimulating hormone (α-MSH). At a concentration of 100 mM, these compounds exhibited anti-melanogenesis activity, resulting in a 40–50% reduction in melanin content. nih.gov This suggests that DAA can interfere with the biochemical pathways responsible for melanin production. The ability to inhibit tyrosinase, a key enzyme in melanogenesis, is a common mechanism for such compounds. researchgate.netscialert.net

Other Investigated Biological Activities (e.g., enhancement of immune responses)

Beyond its anticancer and hypoglycemic potential, desacetylasperulosidic acid has been studied for its effects on the immune system. It has been shown to play a role in modulating immune responses. cymitquimica.com

Specifically, DAA has been found to suppress the production of Interleukin-2 (IL-2) and the activation of natural killer cells. targetmol.com In the context of atopic dermatitis, DAA has demonstrated the ability to restore the Th1/Th2 immune balance and enhance skin barrier function by increasing the expression of proteins like filaggrin and involucrin (B1238512) in HaCaT cells. mdpi.comfrontiersin.org It achieves this by controlling the phosphorylation of mitogen-activated protein kinase (MAPK) and the translocation of nuclear factor-kappa light chain enhancer of activated B cells (NF-κB) into the nucleus. mdpi.comfrontiersin.org

Comparative Biological Activity Analysis with Related Iridoids

The biological activities of desacetylasperulosidic acid have been compared with those of structurally related iridoids, such as asperulosidic acid and monotropein, to understand structure-activity relationships.

In terms of anti-inflammatory activity, one study found that asperuloside (B190621) (ASP) and asperulosidic acid (ASPA) significantly decreased the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-induced RAW 264.7 cells, while DAA did not show the same level of activity in this particular assay. nih.gov Another study noted that while desacetylasperuloside acid had specific TNF-α inhibitory activity, it lacked significant activity against nitric oxide production, unlike monotropein. frontiersin.org This suggests that the acetyl group at certain positions might be important for specific anti-inflammatory effects.

Conversely, in the context of anti-melanogenesis, both desacetylasperulosidic acid and asperulosidic acid demonstrated comparable activity in reducing melanin content. nih.gov When evaluating herbicidal effects, asperulosidic acid showed a stronger inhibitory effect on the seed germination and growth of certain plants compared to desacetylasperulosidic acid. chemfaces.com

These comparisons highlight that small structural modifications among iridoids, such as the presence or absence of an acetyl group, can lead to significant differences in their biological activities. frontiersin.org

Table 2: Comparative Biological Activities of Desacetylasperulosidic Acid and Related Iridoids

| Biological Activity | Desacetylasperulosidic Acid (DAA) | Asperulosidic Acid (ASPA) | Monotropein | Key Findings |

| Anti-inflammatory | Specific TNF-α inhibitory activity, but no obvious activity against nitric oxide. frontiersin.org | Significant inhibition of NO and PGE2 production. nih.gov | Strong inhibition of nitric oxide and TNF-α generation. frontiersin.org | The presence of an acetyl group appears to enhance anti-inflammatory activity against certain mediators. frontiersin.orgnih.gov |

| Anti-melanogenesis | 40-50% reduction in melanin content at 100 mM. nih.gov | 40-50% reduction in melanin content at 100 mM. nih.gov | Not specified in the provided context. | DAA and ASPA show comparable activity in inhibiting melanin synthesis. nih.gov |

| Herbicidal | Lower inhibitory effect on tested plants. chemfaces.com | Inhibited seed germination and seedling growth to the same degree as Asperuloside. chemfaces.com | Not specified in the provided context. | ASPA demonstrates stronger herbicidal properties than DAA. chemfaces.com |

Molecular Mechanisms of Action and Cellular Target Identification

Modulation of Key Signal Transduction Pathways

Desacetyl asperulosidic acid has been shown to influence several critical signal transduction pathways involved in inflammation, oxidative stress, and cellular metabolism.

Nuclear Factor-kappaB (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

This compound has been investigated as part of a mixture of iridoid glycosides from Morinda officinalis (MOIG), where it is a major component. This mixture was found to significantly inhibit the activation of the NF-κB signaling pathway in tumor necrosis factor-alpha (TNF-α)-stimulated fibroblast-like synoviocytes. The study demonstrated that MOIG suppressed the phosphorylation of p65, a key subunit of the NF-κB complex, and the degradation of IκB-α, thereby preventing NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression. nih.gov While this study used a mixture of compounds, the high concentration of this compound within it suggests its significant contribution to this anti-inflammatory effect.

Another study investigating various iridoids, including this compound, for their anti-inflammatory properties also pointed towards the modulation of the NF-κB pathway as a key mechanism. nih.gov Although the primary focus of the detailed mechanistic studies within this paper was on asperuloside (B190621) and asperulosidic acid, the inclusion of this compound in the initial screening suggests its relevance to this pathway. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK, JNK, p38)

The MAPK cascades, comprising pathways involving extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, are crucial for regulating a variety of cellular processes, including inflammation, proliferation, and apoptosis. These kinases are activated in response to a wide range of extracellular stimuli and, in turn, phosphorylate downstream targets, including transcription factors that modulate gene expression.

Research on the anti-inflammatory effects of iridoids has implicated the MAPK pathways as a significant target. A study that included this compound among the tested compounds found that the primary active components, asperuloside and asperulosidic acid, suppressed the phosphorylation of p38, ERK, and JNK in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. nih.gov While the individual contribution of this compound was not detailed, its presence in the initial screening suggests a potential role in modulating these pathways. Further research is needed to delineate the specific effects of this compound on each of the MAPK cascades.

Nrf2/Keap1 Pathway Regulation

The Nrf2/Keap1 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is kept inactive through its interaction with Keap1, which facilitates its degradation. In response to oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes.

Currently, there is a lack of direct experimental evidence specifically demonstrating the modulation of the Nrf2/Keap1 pathway by this compound. While many natural compounds are known to activate this protective pathway, dedicated studies on this compound's role in this context are yet to be conducted. mdpi.combohrium.com Future investigations are warranted to explore whether this compound can induce a protective antioxidant response through the Nrf2/Keap1 signaling cascade.

FoxO1 Pathway Interactions

The Forkhead box protein O1 (FoxO1) is a transcription factor that plays a pivotal role in regulating metabolism, cellular proliferation, and stress resistance. Its activity is tightly controlled by post-translational modifications, including phosphorylation and acetylation, which dictate its subcellular localization and transcriptional activity.

An in silico study explored the potential of various natural products to act as inhibitors of FoxO1. semanticscholar.org Through molecular docking simulations, this compound was identified as one of the compounds with a favorable docking score, suggesting a potential interaction with FoxO1. semanticscholar.org The analysis indicated that hydrogen bonding and van der Waals forces likely contribute to this binding. semanticscholar.org It is important to note that these are computational predictions and require experimental validation to confirm a direct inhibitory effect of this compound on the FoxO1 pathway and to understand the functional consequences of such an interaction.

JAK2/STAT3 Pathway Modulation

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling cascade involved in cytokine-mediated inflammation, cell proliferation, and survival. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

A recent study investigated the therapeutic potential of a mixture of iridoid glycosides from Morinda officinalis (MOIG), in which this compound is a principal component, in a model of rheumatoid arthritis. nih.gov The results demonstrated that MOIG significantly inhibited the phosphorylation of both JAK2 and STAT3 in TNF-α-stimulated fibroblast-like synoviocytes. nih.gov This inhibition of the JAK2/STAT3 pathway contributed to the suppression of inflammatory responses in this cellular model. nih.gov Given that this compound is a major constituent of MOIG, it is highly probable that it plays a substantial role in this observed inhibitory activity. nih.gov

Specific Enzyme and Receptor Interactions

Direct interactions with specific enzymes and receptors are fundamental to the pharmacological effects of any compound. For this compound, research in this area is still emerging.

The aforementioned in silico study provided a computational model of the interaction between this compound and the transcription factor FoxO1, suggesting a potential binding affinity. semanticscholar.org However, this is a predicted interaction and awaits confirmation through experimental binding assays.

Further research is necessary to comprehensively map the specific enzyme and receptor interaction profile of this compound. Techniques such as enzyme inhibition assays, receptor binding studies, and affinity chromatography could provide valuable insights into its direct molecular targets, thereby offering a more complete understanding of its mechanism of action.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by catalyzing the synthesis of prostaglandins. mdpi.comresearchgate.net Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs. nih.gov

A study investigating five iridoid compounds, including this compound, from the plant Hedyotis diffusa explored their anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.govmdpi.com The research highlighted that two other compounds, asperuloside and asperulosidic acid, were the primary agents responsible for the observed anti-inflammatory activity, which included the inhibition of COX-2 mRNA expression. nih.gov The study did not present specific data on the direct inhibitory effect of this compound on COX-2 expression or activity. nih.govmdpi.com

Table 1: Research Findings on COX-2 Inhibition

| Compound Studied | Cell Line | Inducer | Finding | Citation |

|---|---|---|---|---|

| Asperuloside, Asperulosidic acid | RAW 264.7 | LPS | Significantly inhibited COX-2 mRNA expression. | nih.govnih.gov |

Inducible Nitric Oxide Synthase (iNOS) Regulation

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule in inflammation. nih.gov Overproduction of NO by iNOS is associated with inflammatory conditions, making iNOS a target for anti-inflammatory therapies.

The same study that examined COX-2 inhibition also investigated the effects of this compound on iNOS. nih.govmdpi.com The results demonstrated that asperuloside and asperulosidic acid significantly decreased NO production and inhibited iNOS mRNA expression in LPS-stimulated macrophages. nih.gov In contrast, this compound did not show a significant inhibitory effect on NO production at the concentrations tested (40, 80, and 160 µg/mL), suggesting it does not substantially regulate iNOS under these experimental conditions. mdpi.com

Table 2: Research Findings on iNOS Regulation

| Compound Studied | Cell Line | Inducer | Effect on NO Production | Finding on iNOS | Citation |

|---|---|---|---|---|---|

| Asperuloside, Asperulosidic acid | RAW 264.7 | LPS | Significantly decreased | Inhibited iNOS mRNA expression | nih.govnih.gov |

ATP-Sensitive Potassium Channels

ATP-sensitive potassium (KATP) channels link the metabolic state of a cell to its electrical excitability. nih.govpdx.edu They are involved in various physiological processes and are targets for drugs used in conditions like diabetes and cardiovascular disease. nih.govplos.orgmdpi.com Currently, there is no available scientific literature or research data describing the interaction or modulatory effects of this compound on ATP-sensitive potassium channels.

Toll-like Receptor 4 (TLR4) and TLR2 Signaling

Toll-like receptors (TLRs) are key components of the innate immune system that recognize molecular patterns associated with pathogens. TLR4 and TLR2 signaling pathways, when activated, lead to the production of pro-inflammatory cytokines. There is currently no published research detailing any interaction between this compound and the TLR4 or TLR2 signaling pathways.

Interaction with SARS-CoV-2 Mpro

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a primary target for the development of antiviral drugs. nih.govmdpi.com Extensive research has gone into identifying natural and synthetic compounds that can inhibit Mpro. nih.govresearchgate.netmdpi.com However, a review of the current scientific literature reveals no studies on the potential interaction or inhibitory activity of this compound against SARS-CoV-2 Mpro.

Glycogen Synthase Kinase-3 Beta (GSK-3β)

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell signaling, and development. mdpi.com Its dysregulation has been linked to several diseases, including neurodegenerative disorders and cancer, making it a significant therapeutic target. nih.govnih.govmdpi.com There is no scientific evidence or published research available that investigates the effect of this compound on GSK-3β activity.

AP-1 Transactivation Modulation

Activator protein-1 (AP-1) is a transcription factor that regulates gene expression in response to various stimuli, including stress, growth factors, and cytokines. It plays a critical role in processes like cell proliferation, differentiation, and apoptosis. nih.gov Modulation of AP-1 transactivation is a mechanism through which some compounds exert their cellular effects. nih.gov At present, there are no available studies or data concerning the modulation of AP-1 transactivation by this compound.

Lack of Specific Research on the Cellular Impact of this compound

A thorough review of available scientific literature reveals a significant gap in the understanding of the specific molecular mechanisms of action and cellular targets of the chemical compound this compound. While this compound belongs to the broader class of iridoid glycosides, which have been a subject of research in oncology, specific studies detailing the impact of this compound on key cellular processes such as cell transformation, apoptosis, cell migration, and cell invasion are not presently available in published research.

Iridoid glycosides, as a class, have demonstrated a range of biological activities in preclinical studies. Research indicates that some compounds within this family can influence pathways involved in cancer progression. nih.govnih.govbohrium.com For instance, various iridoid glycosides have been shown to inhibit cancer cell growth by inducing programmed cell death (apoptosis) and causing cell cycle arrest. nih.govnih.gov Furthermore, some studies suggest that these compounds can reduce the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases (MMPs), which are enzymes that break down the extracellular matrix. nih.govnih.gov

However, it is crucial to emphasize that these findings are general to the iridoid glycoside class and cannot be directly and specifically attributed to this compound without dedicated research. The biological activity of a specific compound is determined by its unique chemical structure, and therefore, extrapolating findings from related compounds can be misleading.

Consequently, there are no detailed research findings or data tables to present regarding the specific effects of this compound on the following cellular processes:

Cell Transformation: No studies were identified that investigated the role of this compound in the process of normal cells transforming into cancerous cells.

Apoptosis: There is no available research detailing whether this compound can induce or inhibit apoptosis in any cell line.

Cell Migration: The effect of this compound on the movement of cells has not been documented in the scientific literature.

Cell Invasion: There is no evidence from research to suggest that this compound has any impact on the ability of cells to invade surrounding tissues.

Structure Activity Relationships Sar and Synthetic Analog Development

Influence of Specific Chemical Moieties on Biological Activity

The biological activity of Desacetyl asperulosidic acid, an iridoid glycoside, is governed by the interplay of its various functional groups, including multiple hydroxyl groups, a carboxylic acid, and the core cyclopentanopyran ring system. The presence and spatial arrangement of these moieties are critical for molecular interactions with biological targets. cymitquimica.com

The iridoid skeleton itself provides a rigid scaffold, positioning the functional groups in a specific three-dimensional orientation. The glucose moiety is often crucial for solubility and may play a role in transport and recognition by cellular targets. The hydroxyl groups and the carboxylic acid are primary sites for hydrogen bonding, a key interaction in ligand-receptor binding. For instance, studies on other phenolic compounds have shown that the presence of hydroxyl and carboxyl groups can be essential for antioxidant and antimicrobial activities. koreamed.orgmdpi.com The vinyl ether portion of the dihydropyran ring is another site of potential chemical reactivity and interaction.

Effects of Deacetylation and Esterification on Pharmacological Profiles

Conversely, esterification of the carboxylic acid group in DAA significantly modifies its properties. A prominent example is Deacetyl asperulosidic acid methyl ester (DAAME), where the carboxylic acid is converted to a methyl ester. chemicalbook.com This change neutralizes the negative charge of the carboxylate, increases lipophilicity, and can dramatically alter the compound's biological activity. Research has shown that while DAA is studied for properties like antioxidant and anti-inflammatory effects, DAAME has been investigated for distinct activities such as analgesic and blood glucose-lowering effects in animal models. cymitquimica.comnih.gov This highlights that the free carboxylic acid is not essential for all biological activities and that its modification can unlock different therapeutic potentials.

| Compound | Modification | Reported Biological Activities |

|---|---|---|

| This compound | Parent Compound (Free Carboxylic Acid) | Anti-inflammatory, Antioxidant, Antimicrobial cymitquimica.com |

| Deacetyl asperulosidic acid methyl ester | Esterification (Methyl Ester) | Analgesic, Purgative, Lowers blood glucose chemicalbook.comnih.gov |

Computational Approaches for SAR Elucidation and Predictive Modeling (e.g., molecular docking)

Computational methods are invaluable tools for exploring the SAR of this compound without the immediate need for extensive synthesis. mdpi.comnih.gov Molecular docking, a key in silico technique, can predict how DAA and its potential analogs bind to the active site of a specific protein target. researchgate.netbiointerfaceresearch.comnih.gov

In a molecular docking study, the 3D structure of the target protein is used to simulate the interaction with the ligand (e.g., DAA). The software calculates a "binding energy" or "docking score," which estimates the binding affinity. researchgate.net Lower binding energy scores typically suggest a more stable and favorable interaction. These simulations can reveal key amino acid residues that interact with the ligand and identify which functional groups on the DAA molecule (e.g., specific hydroxyl or carboxyl groups) are critical for binding through hydrogen bonds or other non-covalent interactions. nih.gov

This predictive modeling allows researchers to:

Screen virtual libraries of DAA derivatives to prioritize which compounds to synthesize.

Hypothesize the mechanism of action by identifying potential biological targets.

Guide the design of new analogs with improved binding affinity and selectivity. mdpi.com

For example, a docking simulation might show that the carboxylic acid of DAA forms a crucial salt bridge with a lysine (B10760008) residue in a target enzyme. This would suggest that modifying this group could be detrimental to activity, whereas modifying a hydroxyl group not involved in binding might be better tolerated.

Semisynthesis and Derivatization Strategies for Analog Generation

Semisynthesis, which involves chemically modifying the natural product scaffold, is a primary strategy for generating analogs of this compound. The most accessible functional groups for these modifications are the carboxylic acid and the multiple hydroxyl groups. cymitquimica.com

The carboxylic acid at the C4 position is a prime target for modification to explore its role in biological activity and to modulate the molecule's physicochemical properties. nih.gov

Esterification : As seen with DAAME, converting the carboxylic acid to various esters (e.g., ethyl, propyl, benzyl) can systematically alter lipophilicity, which may affect cell membrane permeability and bioavailability. chemicalbook.com

Amidation : The carboxyl group can be activated, for example, using carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and then reacted with a wide range of amines to form amides. mdpi.comlew.ro This introduces new functional groups and can create derivatives with completely different biological profiles.

Reduction : The carboxylic acid can be reduced to a primary alcohol, removing the acidic nature of the molecule and providing a new site for further functionalization.

DAA possesses several hydroxyl groups, including those on the aglycone core and the glucose moiety, offering numerous possibilities for derivatization. nih.gov

Acylation/Esterification : Hydroxyl groups can be converted to esters using acid anhydrides or acyl chlorides. nih.gov Selective acylation of the primary hydroxyl group versus the secondary hydroxyl groups can often be achieved by controlling reaction conditions, allowing for the generation of specific isomers. nih.gov

Etherification : Reaction with alkyl halides under basic conditions can form ethers, which are generally more stable than esters and can significantly alter the compound's polarity and metabolic stability.

Sulfation : The addition of sulfate (B86663) groups to hydroxyls is a known strategy to enhance certain biological activities. lew.ronih.gov This modification dramatically increases the negative charge and polarity of the molecule.

Beyond simple functional group modification, other techniques can be employed to create a more diverse library of DAA analogs.

Glycosidic Bond Cleavage : The bond connecting the glucose unit to the iridoid core can be cleaved to isolate the aglycone. The aglycone itself can then be tested for activity or used as a scaffold for further derivatization.

Oxidation : Mild oxidation of primary or secondary hydroxyl groups can yield aldehydes, ketones, or carboxylic acids, introducing new reactive handles and altering the electronic properties of the molecule. mdpi.comnih.gov For example, periodate (B1199274) oxidation can be used to cleave vicinal diols, such as those in the glucose ring, leading to dialdehyde (B1249045) derivatives. lew.ro

Click Chemistry : If DAA is modified to contain an azide (B81097) or alkyne handle, it can be readily conjugated to a vast array of other molecules using highly efficient and specific "click" reactions, enabling the rapid generation of complex conjugates.

| Functional Group | Modification Type | Potential Reagents/Methods | Resulting Derivative |

|---|---|---|---|

| Carboxyl Group | Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester (e.g., Methyl Ester) |

| Carboxyl Group | Amidation | EDC/NHS, Amine | Amide |

| Hydroxyl Groups | Acylation | Acid Anhydride (e.g., Acetic Anhydride), Base | Acyl Ester |

| Hydroxyl Groups | Etherification | Alkyl Halide, Base | Ether |

| Vicinal Diols | Oxidative Cleavage | Sodium Periodate | Dialdehyde |

Pharmacokinetic and Pharmacodynamic Studies Non Human Animal Models

Absorption and Distribution Profiles in Biological Systems

Pharmacokinetic studies in Wistar rats have shed light on the absorption and distribution of Desacetyl asperulosidic acid (DA) following intravenous and oral administration of Morinda officinalis iridoid glycosides (MOIGs). These studies reveal significant gender-related differences in the pharmacokinetic parameters of DA. nih.govresearchgate.net

Following intravenous administration of 25 mg/kg MOIGs, the maximum plasma concentration (Cmax) of DA was reached almost immediately (Tmax of 0.03 hours) in both male and female rats. In male rats, the Cmax of DA was 19,126 ± 1461 µg/mL, while in female rats, it was 12,340 ± 5992 µg/mL. nih.gov

After oral administration of MOIGs at doses of 25, 50, and 100 mg/kg, the time to reach maximum plasma concentration (Tmax) for DA was approximately 2 hours. tandfonline.com The area under the plasma concentration-time curve (AUC0-t) and Cmax were consistently higher in female rats compared to male rats, indicating a greater systemic exposure in females. nih.govresearchgate.net The absolute bioavailability of DA also demonstrated dose-dependency and significant gender differences. For instance, at an oral dose of 25 mg/kg of MOIGs, the bioavailability of DA was 3.90-10.66% in male rats and 16.17-37.23% in female rats. tandfonline.com

Pharmacokinetic Parameters of this compound in Rats After Oral Administration of Morinda officinalis Iridoid Glycosides

| Parameter | Male Rats | Female Rats |

|---|---|---|

| Tmax (h) | ~2 | ~2 |

| Bioavailability (25 mg/kg dose) | 3.90-10.66% | 16.17-37.23% |

Tissue distribution studies following oral administration of 100 mg/kg MOIGs in rats showed that DA is widely distributed in various tissues. The highest concentrations of DA were found predominantly in the intestine and stomach. nih.govresearchgate.net Notably, high concentrations of DA were also detected in the hypothalamus of the rats, suggesting it can cross the blood-brain barrier. nih.gov In male rats, higher concentrations of DA were also observed in the spleen and heart. researchgate.net The levels of DA in the tissues were significantly reduced and became undetectable within 12 to 24 hours after oral administration. researchgate.net

Tissue Distribution of this compound in Rats

| Tissue | Distribution Characteristics |

|---|---|

| Intestine | High Concentration |

| Stomach | High Concentration |

| Hypothalamus | High Concentration Detected |

| Spleen (males) | Higher Concentration |

| Heart (males) | Higher Concentration |

Metabolic Fate and Elimination Pathways

Detailed studies specifically outlining the metabolic fate and elimination pathways of this compound in non-human animal models are not extensively available in the current scientific literature. General studies on iridoid glycosides suggest that they can be metabolized through Phase I and Phase II pathways, which may include hydrolysis of the glycosidic bond. researchgate.net It is also generally understood that iridoid glycosides can be excreted via urine. researchgate.net However, specific metabolites of this compound and their routes of excretion have not been definitively identified.

Half-Life Determination in Preclinical Models

In pharmacokinetic studies conducted in Wistar rats, the half-life (t1/2) of this compound was determined following intravenous administration of Morinda officinalis iridoid glycosides (MOIGs) at a dose of 25 mg/kg. The elimination half-life was found to be between 1.76 ± 1.32 hours and 2.20 ± 1.86 hours. researchgate.net This relatively short half-life suggests a moderately rapid clearance of the compound from the systemic circulation. The apparent volume of distribution (Vd) was low, ranging from 0.003 ± 0.002 L/g to 0.011 ± 0.004 L/g, and the clearance rate was between 0.001 ± 0.000 and 0.003 ± 0.001 L/(g·h). researchgate.net The observed Tmax and t1/2 values indicate that this compound is dispersed relatively slowly in the body. tandfonline.com

Pharmacokinetic Parameters of this compound in Rats After Intravenous Administration

| Parameter | Value |

|---|---|

| Half-Life (t1/2) | 1.76 ± 1.32 h to 2.20 ± 1.86 h |

| Apparent Volume of Distribution (Vd) | 0.003 ± 0.002 L/g to 0.011 ± 0.004 L/g |

| Clearance | 0.001 ± 0.000 to 0.003 ± 0.001 L/(g·h) |

Future Research Directions and Translational Perspectives

In-depth Elucidation of Unexplored Molecular Mechanisms

Current research indicates that Desacetyl asperulosidic acid, along with similar iridoids, exerts anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK. nih.gov These pathways are critical in the inflammatory response, and their suppression can reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov Additionally, some natural compounds are known to affect the arachidonic acid metabolic pathway, which is crucial for the biosynthesis of prostaglandins, by regulating enzymes like prostaglandin endoperoxide synthetase. nih.gov

However, the precise upstream and downstream targets of this compound within these cascades remain largely uncharacterized. Future investigations should aim to pinpoint the specific molecular interactions of the compound. Key research questions include identifying the direct binding partners of this compound and understanding how it modulates the activity of key regulatory proteins such as kinases or transcription factors. Exploring its effects on other related signaling pathways, including but not limited to JAK/STAT and PI3K/Akt, could reveal a more comprehensive picture of its mechanism of action.

Identification of Novel Biological Targets and Polypharmacology

The concept of polypharmacology, where a single compound interacts with multiple biological targets, is a growing paradigm in drug discovery. nih.govnih.govresearchgate.net This multi-target approach can lead to enhanced therapeutic efficacy, particularly for complex, multifactorial diseases. nih.govresearchgate.net While the anti-inflammatory effects of this compound are partially attributed to its influence on cyclooxygenase (COX) enzymes, it is plausible that it interacts with a wider array of biological targets. nih.gov